Dimethylfraxetin Dimethylfraxetin 6,7,8-trimethoxy-1-benzopyran-2-one is a member of coumarins.
Dimethylfraxetin is a natural product found in Garcinia multiflora, Aralia bipinnata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6035-49-0
VCID: VC21336073
InChI: InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12O5
Molecular Weight: 236.22 g/mol

Dimethylfraxetin

CAS No.: 6035-49-0

Cat. No.: VC21336073

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

Dimethylfraxetin - 6035-49-0

CAS No. 6035-49-0
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
IUPAC Name 6,7,8-trimethoxychromen-2-one
Standard InChI InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
Standard InChI Key RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC

Chemical Properties and Structure

Dimethylfraxetin has the chemical formula C12H12O5 and a molecular weight of 236.22 g/mol . The compound's structure consists of a coumarin backbone (benzopyrone) with three methoxy groups at positions 6, 7, and 8. This arrangement contributes to its specific physicochemical properties and biological activities.

Several synonyms are used in scientific literature to refer to this compound:

  • 6,7,8-Trimethoxycoumarin

  • Di-O-Methylfraxetin

  • O,O-Dimethylfraxetin

  • Fraxetin dimethyl ether

  • BG8 (or BG-8)

The chemical structure is characterized by its coumarin core with three methoxy functional groups, which influences its interactions with biological targets and its pharmacokinetic properties.

Physical Properties

Physical State and Appearance

Dimethylfraxetin appears as white to yellow crystalline solid at room temperature . The pure form is typically white, though commercial samples may have a slight yellow tinge depending on purity levels.

Solubility

The compound exhibits good solubility in organic solvents including methanol, ethanol, and dimethyl sulfoxide (DMSO). In research settings, DMSO is commonly used to prepare stock solutions, with documented solubility of 125 mg/mL (529.17 mM), though ultrasonic treatment and warming may be required to achieve complete dissolution .

Physical Constants

Table 1: Physical Properties of Dimethylfraxetin

PropertyValue
Melting point104-105°C
Boiling point338.68°C (rough estimate)
Density1.249 g/cm³
Refractive index1.5140 (estimate)
Molecular weight236.22 g/mol
Storage temperature2-8°C (recommended)

These physical constants are important for identification, quality control, and formulation development involving dimethylfraxetin .

Biological Source and Origin

Dimethylfraxetin is primarily derived from plant sources. It has been identified in Fraxinus chinensis Roxb. (Chinese ash), a plant used in traditional Chinese medicine . Additionally, research has documented its presence in Tagetes lucida Cav. (Mexican tarragon), where it has been isolated alongside other coumarins for pharmacological studies .

The compound belongs to the coumarin family, a class of secondary metabolites widely distributed in plants, particularly in the Apiaceae, Rutaceae, and Asteraceae families. These compounds often serve as defense mechanisms in plants against herbivores and microbes, which partially explains their antimicrobial and other biological activities when isolated.

Pharmacological Properties

Enzyme Inhibition

One of the most significant pharmacological properties of dimethylfraxetin is its potent inhibition of carbonic anhydrase (CA). Studies have demonstrated that it acts as a carbonic anhydrase inhibitor with an impressively low inhibition constant (Ki) of 0.0097 μM . This places it among the most potent natural coumarin inhibitors of this enzyme.

The inhibition is particularly notable for carbonic anhydrase isozyme I (CA I), where dimethylfraxetin has been identified as "the most potent of any of the natural product coumarins across six CA isozymes" in comparative studies . This selective enzyme inhibition property suggests potential applications in conditions where CA inhibition is therapeutically beneficial.

Biological Activities

Dimethylfraxetin demonstrates a range of biological activities that contribute to its pharmacological profile:

  • Bactericidal effects: The compound has demonstrated antimicrobial properties, which may be related to its plant defense origins .

  • Anti-inflammatory activity: Research indicates potential anti-inflammatory effects, which could be valuable for treating inflammatory conditions .

  • Anti-radiation damage effects: Studies suggest that dimethylfraxetin may provide protection against radiation-induced cellular damage, though the precise mechanisms require further investigation .

  • Immune-enhancing effects: The compound has demonstrated immunomodulatory properties that could enhance immune system function .

  • Neurological effects: Recent research has shown that dimethylfraxetin can potentiate cataleptic effects in animal models, suggesting activity in the central nervous system .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Pharmacokinetic studies in rat models have provided valuable insights into the bioavailability of dimethylfraxetin. The compound shows an absolute bioavailability of 19.7% when administered orally, indicating that approximately one-fifth of the orally administered dose reaches systemic circulation in unchanged form .

This relatively low bioavailability suggests significant first-pass metabolism or incomplete absorption from the gastrointestinal tract, factors that would need to be considered in potential therapeutic applications.

Distribution

In comparative studies with other coumarins (fraxetin and fraxin), dimethylfraxetin demonstrates interesting distribution properties. Research has shown that in neuroinflammation models, plasma concentrations of dimethylfraxetin can increase up to three times compared to healthy subjects . This phenomenon suggests that inflammatory conditions may alter the pharmacokinetics of the compound, potentially increasing its bioavailability or changing its distribution pattern.

Metabolism and Elimination

Dimethylfraxetin exhibits the slowest metabolism among related coumarins tested (fraxetin and fraxin). The elimination half-life (t1/2z) of dimethylfraxetin is approximately 3.7 ± 1.6 hours after oral administration and 3.7 ± 2.2 hours after intravenous administration . This consistent half-life across both routes of administration suggests that the elimination rate is the primary determinant of the compound's duration in the body, rather than the absorption rate.

The extended presence in plasma compared to related compounds indicates a slower metabolic clearance, which could be advantageous for developing therapeutic applications requiring sustained drug levels.

Research Studies and Applications

Neurological Effects

Recent studies have investigated the neurological effects of dimethylfraxetin. In one notable study, dimethylfraxetin at a dose of 1 mg/kg exhibited a positive cataleptic state at 30 minutes post-administration in mice, with the effect increasing up to 60 minutes and maintaining significance up to 120 minutes .

The study further demonstrated that dimethylfraxetin administration induced a significant decrease in locomotor activities, as measured by total crossings, rearings, and groomings in behavioral tests. These findings suggest potential neuroactive properties that could be relevant for neurological or psychiatric conditions .

Table 2: Effects of Dimethylfraxetin (1 mg/kg) on Behavioral Parameters

ParameterValueStatistical Significance
Total crossings246.6 ± 23.7p < 0.05
Rearings132.2 ± 12.8p < 0.05
Groomings20.2 ± 1.7p < 0.05
Time spent grooming187.6 ± 47.6p < 0.05
Stereotyped behaviors0.0 ± 0.0p < 0.05

Analytical Methods for Detection

Advanced analytical techniques have been developed for the detection and quantification of dimethylfraxetin in biological samples. A recent study reported the development of an ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) method for simultaneous determination of fraxetin, fraxin, and dimethylfraxetin in rat plasma .

This method demonstrated good selectivity, with dimethylfraxetin having a retention time of 2.49 minutes under the optimized gradient elution process. The analytical validation showed:

  • Intra-day and inter-day precision within 14%

  • Intra-day and inter-day accuracy between 90 and 111%

  • Recovery rates exceeding 83%

  • Matrix effects ranging from 86 to 102%

These parameters indicate a robust analytical method suitable for pharmacokinetic studies and other applications requiring precise quantification of dimethylfraxetin in biological matrices.

SupplierQuantityPrice (€)
CymitQuimica1 mg42.00
CymitQuimica5 mg84.00
CymitQuimica10 mg134.00
CymitQuimica25 mg259.00
CymitQuimica50 mg373.00
CymitQuimica100 mg525.00
CymitQuimica1 mL (10 mM in DMSO)93.00

Other suppliers offer the compound at varying price points, with 20 mg quantities typically ranging from approximately $462 to $570 . For research applications, the compound is typically available in high purity (≥95%, with some suppliers offering ≥99% purity).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator